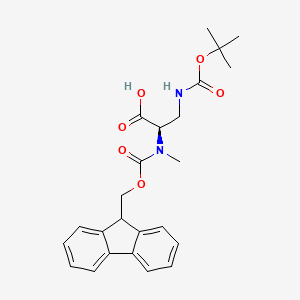

Fmoc-N-Me-D-Dap(Boc)-OH

Description

Contextualization within Non-Proteinogenic Amino Acids and Derivatives

The twenty proteinogenic amino acids form the fundamental basis of proteins in all living organisms. However, the world of amino acids extends far beyond this common set. Non-proteinogenic amino acids are those that are not naturally encoded in the genetic code but are found in various natural products or can be synthesized in the laboratory. The incorporation of these unique building blocks into peptide chains is a key strategy for developing new therapeutic peptides and other bioactive molecules.

The introduction of non-proteinogenic amino acids can confer several advantageous properties to a peptide. These include increased resistance to enzymatic degradation, enhanced conformational stability, and improved biological activity. Diaminopropionic acid (Dap) is one such non-proteinogenic amino acid that provides an additional site for chemical modification due to its extra amino group.

Furthermore, the N-methylation of the peptide backbone is a widely employed strategy to enhance the pharmacokinetic properties of peptide-based drugs. nih.gov The presence of a methyl group on the amide nitrogen can prevent the formation of hydrogen bonds that are crucial for recognition by proteases, thereby increasing the peptide's stability in biological systems. nih.gov N-methylation can also improve a peptide's permeability across cell membranes. nih.gov Therefore, as an N-methylated derivative of a non-proteinogenic amino acid, Fmoc-N-Me-D-Dap(Boc)-OH is situated at the intersection of two important strategies for modern peptide design.

While direct research on the specific applications of this compound is not extensively documented in publicly available literature, the use of its stereoisomer, Fmoc-L-Dap(Boc,Me)-OH, has been reported. This related compound has been utilized to modulate the pH response of peptides, which can be crucial for applications such as nucleic acid delivery and reducing cytotoxicity. chemimpex.com This suggests that the D-isomer could be explored for similar purposes where specific stereochemistry is required to achieve a desired biological effect.

Significance as a Protected Building Block in Synthetic Methodologies

The synthesis of peptides with a defined sequence requires a strategic approach to protect and deprotect the reactive functional groups of the amino acid building blocks. Solid-phase peptide synthesis (SPPS) is the most common method for this purpose, and it relies on the use of amino acids with temporary protecting groups on their alpha-amino group and, if necessary, permanent protecting groups on their side chains. altabioscience.comlgcstandards.com

This compound is an exemplary building block for SPPS due to its orthogonal protection scheme. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group and is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. altabioscience.com This deprotection step allows for the sequential addition of the next amino acid in the peptide chain. altabioscience.com

The tert-butyloxycarbonyl (Boc) group, on the other hand, protects the beta-amino group of the diaminopropionic acid side chain. The Boc group is acid-labile and is typically removed at the end of the peptide synthesis using a strong acid, such as trifluoroacetic acid (TFA). lgcstandards.com The fact that the Fmoc and Boc groups can be removed under different conditions without affecting each other is what makes them "orthogonal." This orthogonality is highly desirable as it allows for selective deprotection and modification of the side chain while the peptide is still attached to the solid support, enabling the synthesis of complex branched or cyclic peptides. peptide.com

The synthesis of N-methylated amino acids like this compound can be challenging. However, methodologies have been developed for the synthesis of side-chain mono- or bis-methylated Fmoc-Dap and other related amino acids, highlighting the accessibility of such building blocks for peptide chemists. nih.gov

Chemical and Physical Data

| Property | This compound | Fmoc-D-Dap(Boc)-OH | Fmoc-L-Dap(Boc,Me)-OH |

| Molecular Formula | C₂₄H₂₈N₂O₆ | C₂₃H₂₆N₂O₆ | C₂₄H₂₈N₂O₆ |

| Molecular Weight | 454.5 g/mol | 426.47 g/mol iris-biotech.de | 440.49 g/mol nih.gov |

| CAS Number | Not available | 198544-42-2 iris-biotech.de | 446847-80-9 nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O6 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-20(21(27)28)26(4)23(30)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m1/s1 |

InChI Key |

UOXBFJIPNISOMC-HXUWFJFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Fmoc N Me D Dap Boc Oh

Precursor Compounds and Initial Derivatization

The foundation for the synthesis of Fmoc-N-Me-D-Dap(Boc)-OH lies in the use of diaminopropionic acid (Dap) scaffolds. These precursors provide the essential three-carbon backbone with two amino groups, which are then selectively modified.

Origin from Diaminopropionic Acid Scaffolds

The non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) is a key building block in the synthesis of various peptides and natural products. iris-biotech.demdpi.com The synthesis of orthogonally protected Dap derivatives, such as this compound, often starts from commercially available and relatively inexpensive precursors like D-serine. mdpi.com A common strategy involves the conversion of the serine hydroxyl group into an amino group, thereby generating the diaminopropionic acid backbone. mdpi.com This transformation allows for the introduction of different protecting groups on the α- and β-amino functions, a critical step for its use in stepwise peptide synthesis. mdpi.com The Dap scaffold is valuable in creating modified peptides with unique properties; for instance, incorporating Dap residues can influence the pH response and gene silencing efficacy of peptides. iris-biotech.de

Stereochemical Considerations in D-Dap Synthesis

The stereochemistry of the final product is dictated by the starting material and the synthetic route. To obtain the D-enantiomer of Dap, the synthesis typically starts from a D-configured precursor, such as D-serine. mdpi.com Throughout the synthetic sequence, it is crucial to employ reactions that proceed with retention or a predictable inversion of configuration at the chiral center to ensure the final product has the desired D-stereochemistry. mdpi.com

The control of stereochemistry is a fundamental aspect of organic synthesis, as different stereoisomers of a molecule can have vastly different biological activities. youtube.comwikipedia.org In the context of peptide synthesis, using enantiomerically pure amino acids is essential to obtain a single, well-defined final peptide. acs.org Techniques like chiral high-performance liquid chromatography (HPLC) are often used to separate enantiomers and ensure the stereochemical purity of the building blocks. acs.org The stereochemical integrity of the α-carbon must be maintained during the protection and coupling steps to prevent racemization, which can be a significant side reaction. youtube.comnih.gov

Protecting Group Strategies and Orthogonality

The successful synthesis and application of this compound in peptide synthesis hinges on the strategic use of orthogonal protecting groups. This allows for the selective deprotection of one functional group while others remain intact, a cornerstone of modern peptide chemistry. nih.govaltabioscience.com

Fluorenylmethyloxycarbonyl (Fmoc) Amine Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the Nα-amino group of amino acids in solid-phase peptide synthesis (SPPS). nih.govaltabioscience.comwikipedia.org Its popularity stems from its stability under acidic and neutral conditions, allowing for the use of acid-labile protecting groups on the side chains. wikipedia.orgchempep.com The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org

During SPPS, the Fmoc group is removed at the beginning of each coupling cycle by treatment with a mild base, commonly a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgcreative-peptides.com This deprotection step liberates the α-amino group, allowing it to form a peptide bond with the next incoming Fmoc-protected amino acid. creative-peptides.com The release of the dibenzofulvene byproduct, which has a strong UV absorbance, allows for real-time monitoring of the deprotection reaction. nih.govwikipedia.org

tert-Butoxycarbonyl (Boc) Side-Chain Amine Protection

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group commonly used to protect the side-chain amino groups of amino acids like lysine (B10760008) and diaminopropionic acid. total-synthesis.comchemistrysteps.comjk-sci.com The Boc group is stable to the basic conditions used for Fmoc removal, making it an ideal orthogonal partner to the Fmoc group in peptide synthesis. altabioscience.comtotal-synthesis.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. total-synthesis.comjk-sci.com

The Boc group is removed at the end of the peptide synthesis, during the final cleavage from the solid support, by treatment with a strong acid, such as trifluoroacetic acid (TFA). chemistrysteps.comjk-sci.com This acid treatment also removes other acid-labile side-chain protecting groups. altabioscience.com

Orthogonal Deprotection Regimes

The combination of the base-labile Fmoc group for Nα-protection and the acid-labile Boc group for side-chain protection represents a classic example of an orthogonal protection strategy in peptide synthesis. nih.govnih.govacs.orgacs.orgescholarship.org This orthogonality is crucial as it allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the Boc-protected side chain. nih.govaltabioscience.com Conversely, the Boc group remains stable throughout the synthesis and is only removed during the final acidolytic cleavage step. altabioscience.comtotal-synthesis.com

This strategy provides a high degree of control over the peptide assembly process, minimizing side reactions and ensuring the synthesis of the desired peptide sequence with high purity. nih.govaltabioscience.com The development of such orthogonal schemes has been a significant advancement in the field of peptide chemistry, enabling the synthesis of complex and modified peptides. nih.govnih.govacs.orgacs.orgescholarship.org

N-Methylation Strategies

The introduction of a methyl group onto the α-amino group of a diaminopropionic acid derivative is a key synthetic step that significantly influences the properties of the final peptide. This modification can enhance metabolic stability, improve cell permeability, and induce specific conformational constraints.

Introduction of the N-Methyl Moiety on Diaminopropionic Acid Derivatives

The synthesis of this compound involves the selective methylation of the α-amino group while the β-amino and carboxyl groups are suitably protected. A common precursor for this synthesis is Fmoc-D-Dap(Boc)-OH.

A robust and widely adopted strategy for the N-α-methylation of amino acids is the solid-phase Biron-Kessler method, which is based on the solution-phase work of Fukuyama. nih.gov This method can be adapted for diaminopropionic acid derivatives and offers the advantages of high yields and compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) protecting groups. nih.govgoogle.com

The general solid-phase procedure is as follows:

Immobilization : The starting amino acid, Fmoc-D-Dap(Boc)-OH, is first anchored to a 2-chlorotrityl chloride (2-CTC) resin. This resin acts as a temporary protecting group for the carboxylic acid and is sensitive to very mild acidic conditions, which allows for the final product to be cleaved while keeping acid-labile side-chain protecting groups like Boc intact. nih.gov

Fmoc Deprotection : The N-α-Fmoc group is removed using a standard base treatment, typically with piperidine in DMF.

Sulfonylation : The newly freed α-amino group is then protected with a 2-nitrobenzenesulfonyl (o-NBS) group by reacting it with 2-nitrobenzenesulfonyl chloride. This activating group renders the remaining sulfonamide proton sufficiently acidic for deprotonation. nih.gov

Methylation : The N-H bond of the sulfonamide is deprotonated with a base, and the resulting anion is alkylated using a methylating agent. Common methylating agents for this step include dimethyl sulfate (B86663) or methyl iodide. nih.gov

Nosyl Deprotection : The o-NBS group is removed under mild conditions, typically using a thiol like 2-mercaptoethanol (B42355) in the presence of a base, to reveal the N-α-methyl secondary amine. nih.gov

Fmoc Reprotection : The secondary amine is then reprotected with an Fmoc group, usually by reacting it with Fmoc-OSu. nih.gov

Cleavage from Resin : Finally, the target molecule, this compound, is cleaved from the 2-CTC resin using a dilute solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov

This solid-phase approach avoids the need for purification after each step and is highly efficient for producing the desired N-methylated building block. researchgate.net

Advanced Methylation Techniques for N-Methyl-α-Amino Acids

Beyond the foundational solid-phase methods, several advanced techniques have been developed for the synthesis of N-methyl-α-amino acids, offering improvements in efficiency, safety, or environmental impact.

One such method involves the use of trimethylsilyldiazomethane as a methylating agent for N-nosyl-α-amino acid derivatives. This reagent is a safer, commercially available alternative to the highly toxic and explosive diazomethane (B1218177) and allows for the chemoselective methylation of the sulfonamide nitrogen in high yields. nih.gov

Another innovative and sustainable approach utilizes dimethyl carbonate (DMC) in an acid-assisted system. This method is noted for its efficiency, high selectivity, and eco-friendliness, avoiding the use of toxic alkylating agents. The reaction proceeds with high conversion and yields and has been shown to prevent racemization, making it a practical alternative for modifying a wide range of amino acids. rsc.org

The table below summarizes and compares these advanced N-methylation strategies.

| Methylation Technique | Key Reagents | Primary Advantages | Considerations |

|---|---|---|---|

| Solid-Phase Biron-Kessler Method | 2-CTC resin, o-NBS-Cl, Dimethyl sulfate or Methyl iodide | High yield and purity; compatible with SPPS; no intermediate purification. nih.gov | Multi-step process involving protection and deprotection. nih.gov |

| Trimethylsilyldiazomethane (TMSD) | N-nosyl protecting group, TMSD | Safer alternative to diazomethane; high chemoselectivity. nih.gov | Requires N-nosyl protection of the amino acid. |

| Dimethyl Carbonate (DMC) System | DMC, Acid catalyst | Sustainable and cost-effective; high selectivity; eco-friendly; no racemization. rsc.org | Requires optimization of acid catalyst and reaction conditions. |

Peptide Coupling Reactions

The incorporation of this compound into a growing peptide chain is challenging due to the steric hindrance presented by the N-α-methyl group. This steric bulk slows down the kinetics of amide bond formation, increasing the risk of incomplete reactions and racemization. Therefore, understanding the underlying mechanisms and selecting highly efficient coupling reagents are paramount.

Amide Bond Formation Mechanisms

The fundamental reaction in peptide synthesis is the formation of an amide (or peptide) bond between the carboxyl group of one amino acid and the amino group of another. This reaction does not proceed spontaneously; it requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. uni-kiel.de

The general mechanism involves two key steps:

Carboxyl Activation : The carboxylic acid of the incoming amino acid (in this case, this compound) is converted into a more reactive species. This is achieved by using a coupling reagent, which reacts with the carboxyl group to form a highly reactive intermediate, such as an active ester (e.g., O-acylisourea, OBt/OAt ester) or an acid halide. uni-kiel.depeptide.com

Nucleophilic Attack : The free amino group of the N-terminal residue on the peptide chain acts as a nucleophile, attacking the activated carbonyl carbon of the incoming N-methylated amino acid. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the activated leaving group. researchgate.net

For sterically hindered couplings, such as those involving N-methylated amino acids, the rate of nucleophilic attack is significantly reduced. This makes the stability and reactivity of the activated intermediate crucial. If the intermediate is too stable, the reaction will be slow; if it is too reactive, it may be prone to side reactions, including racemization of the amino acid.

Advanced Applications of Fmoc N Me D Dap Boc Oh in Biopolymer Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient, automated construction of peptide sequences on a polymer support. rsc.org The integration of sterically hindered amino acids like Fmoc-N-Me-D-Dap(Boc)-OH into SPPS protocols requires specialized strategies to ensure high-yield and high-purity outcomes.

The choice of solid support is a critical first step in SPPS. For syntheses employing the Fmoc/tBu strategy, several resins are compatible with the incorporation of this compound. uci.edu

2-Chlorotrityl chloride (2-CTC) resin is highly acid-sensitive, allowing for the mild cleavage of the peptide from the resin, which is beneficial for preserving sensitive modifications and the integrity of the protected peptide. uci.edunih.gov It is particularly useful for preparing protected peptide fragments for subsequent segment condensation. nih.gov

Rink Amide resin is employed when the desired peptide product requires a C-terminal amide, a common feature in many bioactive peptides. uci.edumit.edu

Wang resin is a suitable choice for synthesizing peptides with a C-terminal carboxylic acid, although it requires stronger acid conditions for cleavage compared to 2-CTC resin. uci.edu

Peptide chain elongation involving N-methylated amino acids is notoriously difficult due to the steric hindrance imposed by the methyl group on the amide nitrogen. cem.com This hindrance significantly slows down the kinetics of the coupling reaction. To overcome this, highly efficient coupling reagents and optimized protocols are necessary. Standard reagents like HBTU and HCTU are often less effective. peptide.com More potent activating agents are required to drive the reaction to completion. acs.orgpeptide.com

Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Full Name | Key Features |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Highly effective for sterically hindered couplings; often used with a base like DIPEA. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent that shows good performance in difficult couplings, especially when paired with HOAt. acs.org |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Similar to PyBOP but based on the less-racemization-prone HOAt leaving group. acs.org |

| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate | A powerful halogenating reagent used for activating the carboxylic acid, effective for coupling to N-methylated amines. peptide.com |

Elongation strategies typically involve using a significant excess of the protected amino acid (e.g., 4 equivalents) and the coupling reagent, along with an extended coupling time (e.g., 1-4 hours) to ensure the reaction proceeds to completion. uci.edupeptide.com Monitoring the coupling efficiency is also crucial, but the standard ninhydrin (B49086) test gives a false negative with secondary amines like N-methylated residues. The bromophenol blue test is a reliable alternative for this purpose. peptide.com

The primary challenge in incorporating this compound is overcoming the steric hindrance at the N-terminal secondary amine after the Fmoc group is removed. cem.com This leads to several complications:

Slow and Incomplete Couplings: The acylation of the N-methylated amine is significantly slower than that of a primary amine, often resulting in incomplete reactions and deletion sequences in the final product. acs.org

Diketopiperazine Formation: When an N-methylated amino acid is the second residue in the chain, the dipeptide is susceptible to cyclization and cleavage from the resin to form a diketopiperazine, especially after Fmoc deprotection. acs.org

Epimerization: The risk of racemization at the activated amino acid residue can be higher under the forcing conditions required for coupling to a sterically hindered N-methylated amine. acs.org

To address these challenges, several optimization strategies have been developed:

Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy can dramatically accelerate coupling reactions, including those involving sterically demanding residues. cem.comspringernature.com This allows for shorter reaction times and can improve coupling efficiency, minimizing side reactions. cem.com

Optimized Reagent Cocktails: The choice of coupling reagent is paramount. As mentioned, HATU, PyBOP, and PyAOP, often in combination with an additive like HOAt and a non-nucleophilic base such as DIPEA, have proven to be the most effective for these difficult couplings. acs.orgpeptide.com

On-Resin N-Methylation: An alternative to using pre-methylated building blocks is to perform the N-methylation reaction directly on the peptide-resin. researchgate.netnih.gov This is often achieved using methods like the Fukuyama-Mitsunobu reaction or by protecting the amine with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the N-H bond, facilitating its methylation with reagents like dimethyl sulfate (B86663) or methyl iodide before the o-NBS group is removed. nih.gov

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale synthesis of shorter peptides or for specific synthetic strategies where solid support is not ideal. researchgate.net The fundamental chemistry of protecting groups and peptide bond formation developed for solution synthesis is directly applicable. researchgate.net

In solution-phase synthesis, this compound can be incorporated using similar activation methods as in SPPS, such as forming an active ester or using coupling reagents like HATU or PyBOP. delivertherapeutics.com The main difference is that purification after each step is achieved by extraction or crystallization rather than simple filtration and washing of a resin. researchgate.net

The choice of protecting group strategy is flexible. While the Fmoc/tBu strategy is common, the Boc/Bzl strategy is also frequently used in solution-phase synthesis. researchgate.net The use of N-methylated amino acids in solution can be challenging due to potential solubility issues of the protected peptide fragments. However, it avoids complications associated with the solid support, such as diketopiperazine formation leading to cleavage from the resin. acs.org

Engineering of Complex Peptide Architectures

The inclusion of this compound is a powerful tool for engineering peptides with sophisticated three-dimensional structures and functionalities. N-methylation restricts the conformational freedom of the peptide backbone, which can be exploited to design peptides with specific folds and enhanced biological activity. researchgate.net

N-methylation is a key strategy in the design of cyclic peptides and peptidomimetics. researchgate.netspringernature.com Cyclic peptides often exhibit higher receptor affinity, selectivity, and metabolic stability compared to their linear counterparts. The conformational constraint introduced by an N-methyl group can pre-organize the linear precursor peptide into a conformation that is favorable for cyclization, potentially increasing the efficiency of the macrocyclization step. acs.org

This compound is an ideal building block for this purpose. The N-methyl group helps to disrupt internal hydrogen bonds that can lead to aggregation, while also protecting the amide bond from enzymatic degradation. researchgate.net This modification is frequently found in natural cyclic peptide products and is a proven method for improving pharmacokinetic properties, including membrane permeability and even oral bioavailability. researchgate.netnih.govnih.gov The synthesis of these complex structures often involves assembling the linear N-methylated peptide on a solid support, followed by on-resin or solution-phase cyclization. nih.govspringernature.com

The presence of an N-methylated residue can influence the reactivity of adjacent functional groups, enabling site-specific modifications. More broadly, peptides containing unique building blocks like this compound can be subjected to various bioconjugation strategies to attach other molecules like fluorophores, lipids, or cytotoxic drugs.

The diamino functionality of the Dap residue itself, once deprotected, offers a site for derivatization. The β-amino group (protected by Boc) can be selectively deprotected to attach a molecular cargo, while the α-amino group is part of the peptide backbone.

Table 2: Mentioned Chemical Compounds

| Abbreviation/Common Name | Full Name |

|---|---|

| This compound | N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(tert-Butoxycarbonyl)-N-methyl-D-2,3-diaminopropionic acid |

| 2-CTC resin | 2-Chlorotrityl chloride resin |

| Boc | tert-Butoxycarbonyl |

| DIPEA (or DIEA) | N,N-Diisopropylethylamine |

| DMF | N,N-Dimethylformamide |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| o-NBS | 2-Nitrobenzenesulfonyl |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate |

| tBu | tert-Butyl |

| TFA | Trifluoroacetic acid |

Incorporation into Glycated Peptide Structures

The synthesis of glycated peptides, which are crucial for studying glycation processes in diseases like diabetes, can be achieved with high precision using specialized amino acid building blocks. While direct studies detailing the use of this compound for this purpose are not prevalent, the principles established with analogous compounds highlight its potential. For instance, the site-specific incorporation of Nα-Fmoc-Lys[Nε-(2-deoxy-D-glucos-2-yl),Nε-Boc]-OH has been successfully employed in solid-phase peptide synthesis (SPPS) to create peptides with a defined glycation site. peptide.com This method allows for the synthesis of pure glycated peptides, which is a significant advantage over methods that involve the non-specific glycation of peptides in solution. peptide.com

The synthesis of mimics of O-linked glycopeptides has also been accomplished using building blocks like 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid. These amino acids, which feature N-alkylaminooxy side chains, can be incorporated into peptides using standard Fmoc-based SPPS. The subsequent chemoselective reaction with reducing sugars yields neoglycopeptides that are structurally similar to their natural counterparts.

Given these precedents, this compound could potentially be modified to carry a sugar moiety on its side chain, enabling its use in the synthesis of N-linked glycopeptide mimetics. The presence of the N-methyl group could further influence the local conformation around the glycosylation site, offering a tool to probe structure-activity relationships of glycated peptides.

Precursor for Marine Alkaloid Total Synthesis

The total synthesis of complex natural products, such as marine alkaloids, often relies on the use of chiral building blocks to construct the target molecule efficiently. While a direct application of this compound as a precursor in the total synthesis of a marine alkaloid is not explicitly documented in the provided research, the use of a closely related compound, Fmoc-D-Dab(Boc)-OH (Fmoc-D-diaminobutyric acid(Boc)-OH), in the synthesis of the marine alkaloid (+)-(R)-tiruchanduramine establishes a clear proof of principle. The absolute stereochemistry of (+)-(R)-tiruchanduramine was determined through a convergent total synthesis where Fmoc-D-Dab(Boc)-OH served as a key chiral building block.

The structural similarities between diaminopropionic acid and diaminobutyric acid derivatives suggest that this compound could be a valuable precursor for the synthesis of other alkaloids. The D-configuration and the two differentially protected amino groups are key features that allow for stereoselective transformations and the introduction of diverse functionalities. The N-methyl group adds another layer of complexity and potential for creating unique alkaloid analogs.

The general strategy for the total synthesis of another marine alkaloid, Mansouramycin D, involved the construction of an isoquinoline (B145761) ring system. sigmaaldrich.com This highlights the importance of nitrogen-containing building blocks in the synthesis of such compounds.

Role in Modulating Peptide Conformation and Function

The incorporation of modified amino acids is a powerful strategy to control the three-dimensional structure of peptides and, consequently, their biological activity. This compound possesses two key features that significantly influence peptide conformation and function: N-methylation and the diaminopropionic acid side chain.

Impact of N-Methylation on Conformational Space

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has profound effects on the conformational properties of a peptide. rsc.org This modification restricts the rotation around the Cα-C bond and can favor specific secondary structures.

Key impacts of N-methylation on peptide conformation include:

Reduced Hydrogen Bonding Capacity: The N-methyl group eliminates the amide proton, preventing it from acting as a hydrogen bond donor. This can disrupt or stabilize secondary structures like α-helices and β-sheets.

Altered Cis/Trans Isomerization: The energy barrier for cis-trans isomerization of the peptide bond preceding the N-methylated residue is lowered, increasing the probability of finding the cis conformation, which can induce turns in the peptide backbone.

Increased Lipophilicity: The methyl group enhances the lipophilicity of the peptide, which can improve its membrane permeability.

Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group can protect the adjacent peptide bond from cleavage by proteases.

A systematic N-methyl scan on the lipopeptide almiramide demonstrated that single N-methylations could significantly impact its anti-parasitic activity, highlighting the role of N-methylation in modulating biological function through conformational changes. nih.gov The conformationally dependent selectivity of on-resin N-methylation of cyclic peptides further underscores the strong interplay between N-methylation and peptide geometry. rsc.org

| Property | Effect of N-Methylation | Reference |

|---|---|---|

| Conformational Flexibility | Restricted rotation, potential for cis-isomerization | rsc.org |

| Hydrogen Bonding | Eliminates amide proton as a hydrogen bond donor | nih.gov |

| Secondary Structure | Can disrupt or stabilize helices and sheets | nih.gov |

| Solubility | Increases lipophilicity | rsc.org |

| Proteolytic Stability | Generally increases due to steric hindrance | nih.gov |

pH-Responsive Peptide Design Utilizing Diaminopropionic Acid Derivatives

The diaminopropionic acid (Dap) residue in this compound provides a handle for designing pH-responsive peptides. The side-chain amino group of Dap has a pKa that can be tuned by the local microenvironment within the peptide. At pH values below its pKa, the side-chain amino group is protonated and positively charged, while at pH values above its pKa, it is neutral. This change in charge can trigger conformational changes in the peptide and alter its interactions with other molecules or biological membranes.

This property is particularly useful in the design of drug and gene delivery systems. For instance, peptides rich in 2,3-diaminopropionic acid can be designed to be cationic at the acidic pH of endosomes, facilitating their escape and the delivery of their cargo into the cytoplasm. iris-biotech.deaatbio.com The pH-responsive behavior of these peptides can be finely tuned by manipulating the Coulombic interactions between the ionizable Dap side chains. iris-biotech.deaatbio.com

The replacement of lysine (B10760008) with 2,3-diaminopropionic acid in antimicrobial peptides has been shown to endow them with pH-responsive anticancer activity. These peptides are more active in the slightly acidic tumor microenvironment compared to the physiological pH of normal tissues.

| Application | Mechanism | Reference |

|---|---|---|

| Gene Delivery | Endosomal escape triggered by acidification | iris-biotech.deaatbio.com |

| Anticancer Peptides | Selective activity in acidic tumor microenvironments | |

| Nucleic Acid Complexation | pH-dependent binding and release of nucleic acids | iris-biotech.de |

Analytical Characterization Techniques for Fmoc N Me D Dap Boc Oh and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of complex organic molecules, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR would be essential for the characterization of Fmoc-N-Me-D-Dap(Boc)-OH.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons of the Fmoc, N-methyl, Boc, and diaminopropionic acid moieties. The chemical shifts and coupling patterns would confirm the connectivity of these groups. For instance, the N-methyl group would likely appear as a singlet in the range of 2.5-3.5 ppm. The protons of the fluorenyl group would generate a complex pattern in the aromatic region (typically 7.2-7.8 ppm). The protons on the chiral center and the side chain would provide crucial stereochemical information through their coupling constants.

¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The carbonyl carbons of the Boc and carboxylic acid groups, as well as the carbons of the Fmoc group, would have characteristic chemical shifts.

Despite the theoretical expectations, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not currently available in surveyed scientific literature.

| Hypothetical ¹H NMR Data for this compound |

| Assignment |

| Boc (9H, s) |

| N-Me (3H, s) |

| CH₂ (side chain) |

| CH (alpha) |

| Fmoc CH, CH₂ |

| Fmoc aromatic |

| COOH |

Note: This table is based on general chemical shift ranges for similar functional groups and is for illustrative purposes only. Actual experimental data is required for accurate assignment.

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

The expected molecular weight is approximately 440.49 Da. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ at m/z 441.5, and potentially adducts with sodium [M+Na]⁺ at m/z 463.5 or potassium [M+K]⁺ at m/z 479.6.

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Common losses would include the Boc group (100 Da) and the Fmoc group (222 Da), as well as losses of CO₂ (44 Da) from the carboxylic acid. The fragmentation would help to confirm the sequence of the amino acid derivative. While general fragmentation behavior of Fmoc- and Boc-protected amino acids is known, specific fragmentation data for this compound is not documented.

| Expected Mass Spectrometry Data for this compound |

| Ion |

| [M+H]⁺ |

| [M+Na]⁺ |

| [M-Boc+H]⁺ |

| [M-Fmoc+H]⁺ |

Note: This table presents theoretical values. Experimental verification is necessary.

Chromatographic Purity Assessment

Chromatographic techniques are essential for verifying the purity of synthetic compounds and for separating them from byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for assessing the purity of protected amino acids. A typical analysis would involve a C18 column and a gradient elution system, commonly using water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. While commercial suppliers of the analogous L-enantiomer, Fmoc-L-Dap(Boc, Me)-OH, claim purities of ≥99.7% as determined by chiral HPLC, specific chromatograms and detailed analytical conditions (e.g., column dimensions, flow rate, gradient program, and retention time) for this compound are not publicly available.

| Typical HPLC Parameters for Purity Analysis |

| Parameter |

| Column |

| Mobile Phase A |

| Mobile Phase B |

| Gradient |

| Detection |

| Expected Purity |

Note: This table provides a general set of conditions. Method optimization would be required for this specific compound.

Innovations and Future Research Trajectories in Fmoc N Me D Dap Boc Oh Chemistry

Emerging Synthetic Protocols for Diaminopropionic Acid Derivatives

The synthesis of orthogonally protected diaminopropionic acid (Dap) derivatives is crucial for their successful incorporation into peptides. researchgate.net Traditional methods have often been hampered by challenges such as side reactions and low yields. However, recent innovations are providing more efficient and versatile synthetic routes.

One notable advancement involves the synthesis of orthogonally protected L-Dap methyl esters starting from commercially available Nα-Fmoc-O-tert-butyl-D-serine. mdpi.com This strategy utilizes a reductive amination of an aldehyde derived from D-serine to introduce the second amino group, which can then be protected with moieties like p-toluenesulfonyl (Ts) or another Boc group. mdpi.com This approach offers a cost-effective and efficient pathway to these valuable building blocks. researchgate.net

Another significant development is the use of the Curtius rearrangement. researchgate.net For instance, an efficient synthesis of N(alpha)-Boc-N(beta)-Cbz-2,3-diaminopropionic acid has been reported starting from N(alpha)-Boc-Asp(OBn)-OH. researchgate.net This method relies on the rearrangement of an acyl azide (B81097) to an isocyanate, which is then converted to the corresponding amine. researchgate.net The success of this reaction is highly dependent on the proper protection of the alpha-nitrogen. researchgate.net

Furthermore, solid-phase synthesis methods are being developed to streamline the production of N-methylated amino acids, which have historically been expensive and limited in availability. researchgate.netcsic.es One such protocol employs a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for on-resin N-methylation. researchgate.netcsic.es This approach has been successfully demonstrated for the synthesis of Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH with high yield and purity. researchgate.net

The table below summarizes some of the emerging synthetic strategies for diaminopropionic acid derivatives.

| Starting Material | Key Reaction | Product | Significance |

| Nα-Fmoc-O-tert-butyl-D-serine | Reductive Amination | Orthogonally protected L-Dap methyl esters | Cost-effective and efficient route. researchgate.netmdpi.com |

| N(alpha)-Boc-Asp(OBn)-OH | Curtius Rearrangement | N(alpha)-Boc-N(beta)-Cbz-2,3-diaminopropionic acid | Establishes the beta-nitrogen efficiently. researchgate.net |

| Fmoc-amino acid on 2-CTC resin | On-resin N-methylation | Fmoc-N-Me-AA-OH | Provides a facile and high-yield solid-phase synthesis of N-methylated amino acids. researchgate.netcsic.es |

| Fmoc-protected asparagine and glutamine | Hofmann Rearrangement followed by Diazo Transfer | Fmoc-protected L-azidoalanine and L-azidohomoalanine | Efficient, scalable, two-step synthesis of azido (B1232118) amino acids for bioconjugation. cam.ac.uk |

Expanding the Scope of Peptide and Peptidomimetic Libraries

The incorporation of Fmoc-N-Me-D-Dap(Boc)-OH and other N-methylated amino acids into peptides has a profound impact on their structural and functional properties. N-methylation can enhance metabolic stability, improve cell permeability, and modulate the conformational preferences of the peptide backbone. springernature.comnih.govnih.gov These attributes are highly desirable in the development of therapeutic peptides and peptidomimetics.

The synthesis of peptides rich in N-methylated amino acids, however, presents unique challenges. nih.govresearchgate.net The coupling of a protected N-methylamino acid to another N-methylamino acid is often sluggish. nih.gov To overcome this, specialized coupling reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) and PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have been identified as particularly effective. nih.govresearchgate.net Microwave-assisted solid-phase peptide synthesis has also emerged as a powerful tool to accelerate these difficult coupling steps. springernature.com

The development of robust synthetic methodologies has paved the way for the creation of diverse peptide and peptidomimetic libraries containing N-methylated residues. These libraries are invaluable for screening for new drug candidates with improved pharmacokinetic profiles. nih.govnih.gov For example, an "N-methyl scan," where each amino acid in a bioactive peptide is systematically replaced with its N-methylated counterpart, can rapidly identify key positions where this modification enhances activity or stability. nih.gov

The introduction of D-amino acids and N-methylated amino acids has been shown to be a useful strategy for modulating the therapeutic properties of antimicrobial peptides. mdpi.comresearchgate.net These modifications can lead to enhanced stability against enzymatic degradation while maintaining or even improving antimicrobial activity. mdpi.comresearchgate.net

The table below highlights the impact of incorporating N-methylated amino acids on peptide properties and library development.

| Modification | Impact on Peptide Properties | Application in Libraries | Research Findings |

| N-methylation | Increased metabolic stability, enhanced cell permeability, conformational constraint. springernature.comnih.govnih.gov | N-methyl scanning libraries to optimize bioactive peptides. nih.gov | A tri-N-methylated analog of the Veber-Hirschmann peptide showed 10% oral bioavailability. nih.gov |

| Incorporation of D-amino acids and N-methyl amino acids | Modulation of therapeutic properties, including enhanced enzymatic stability. mdpi.comresearchgate.net | Design of antimicrobial peptide libraries with improved stability and efficacy. mdpi.comresearchgate.net | Substitution with D- and N-methyl amino acids in antimicrobial peptides led to promising candidates for further study. mdpi.com |

| Use of specialized coupling reagents (e.g., PyAOP, PyBOP/HOAt) | Improved coupling efficiency for sterically hindered N-methylated amino acids. nih.govresearchgate.net | Facilitates the synthesis of complex N-methyl-rich peptide libraries. nih.govresearchgate.net | These reagents are considered the most promising for coupling N-methylamino acids. nih.gov |

| Microwave-assisted synthesis | Accelerated coupling reactions, especially for difficult sequences. springernature.com | Enables rapid synthesis of N-methylated peptide libraries. springernature.com | Provides an effective method for overcoming difficult couplings onto a methylated N-terminus. springernature.com |

Interdisciplinary Research Avenues in Chemical Biology

The unique properties of diaminopropionic acid derivatives and their N-methylated counterparts have opened up new avenues of research at the intersection of chemistry and biology. These building blocks serve as powerful tools to probe and manipulate biological systems.

L-2,3-diaminopropionic acid (L-Dap) is a precursor to various natural products, including antibiotics and the siderophore staphyloferrin B, which is produced by Staphylococcus aureus. nih.gov Understanding the biosynthesis of L-Dap provides insights into bacterial iron acquisition and can inform the development of new antibacterial agents. nih.gov

In the realm of peptide engineering, the incorporation of diaminopropionic acid can be used to tune the functional properties of peptides. For instance, the ionizable side chains of Dap have been used to manipulate the pH response of peptides, leading to enhanced gene silencing with reduced toxicity. iris-biotech.de This highlights the potential of these building blocks in developing novel drug delivery systems.

The ability to synthesize peptides containing N-methylated amino acids has significant implications for understanding protein structure and function. researchgate.net N-methylation can be used to create stable foldamers with defined secondary structures, providing valuable models for studying protein folding and recognition events. nih.gov

Furthermore, the development of Fmoc-protected bis-amino acids is enabling the automated synthesis of highly functionalized spiroligomers. temple.eduosti.govdigitellinc.comresearchgate.net These rigid, shape-programmable molecules have potential applications as catalysts, templates for supramolecular complexes, and inhibitors of protein-protein interactions. temple.edudigitellinc.com The use of Fmoc chemistry facilitates their assembly on solid-phase synthesizers, opening the door to high-throughput screening of spiroligomer libraries. digitellinc.com

The table below outlines some of the interdisciplinary applications of diaminopropionic acid derivatives.

| Research Area | Application of Diaminopropionic Acid Derivatives | Significance |

| Natural Product Biosynthesis | Precursor to antibiotics and siderophores like staphyloferrin B. nih.gov | Provides targets for the development of new antibacterial agents. nih.gov |

| Drug Delivery | Tuning the pH response of peptides for enhanced gene silencing. iris-biotech.de | Development of more effective and less toxic drug delivery vectors. iris-biotech.de |

| Protein Engineering | Creating stable foldamers and probing protein structure and function. researchgate.netnih.gov | Advances our understanding of protein folding and enables the design of novel protein architectures. nih.gov |

| Supramolecular Chemistry | Building blocks for highly functionalized, shape-programmable spiroligomers. temple.eduosti.govdigitellinc.comresearchgate.net | Creation of novel materials with potential applications in catalysis and molecular recognition. temple.edudigitellinc.com |

Q & A

Q. Advanced Research Focus

- Steric Effects : N-methylation reduces hydrogen-bonding capacity, favoring extended peptide conformations or disrupting α-helix/β-sheet formation. This is critical for designing peptidomimetics or modulating receptor interactions .

- D-Configuration : The D-amino acid backbone enhances proteolytic resistance and can alter peptide-receptor binding kinetics. For example, D-Trp(Boc) derivatives in depsipeptide synthesis improve metabolic stability .

- Structural Validation : Circular dichroism (CD) and NMR are essential to assess conformational changes induced by these modifications .

What analytical methods ensure the purity and enantiomeric fidelity of this compound?

Q. Methodological Guidance

- HPLC : Reverse-phase HPLC with UV detection (254 nm) confirms purity (>98%) and identifies side products. Gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) resolves Fmoc-protected species .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~440–500 g/mol, depending on substituents) and detects degradation products .

- Chiral Analysis : Chiral HPLC or capillary electrophoresis distinguishes D/L enantiomers, ensuring >99% enantiomeric excess .

What strategies optimize the synthesis of peptides containing multiple this compound residues?

Q. Advanced Experimental Design

- Stepwise Coupling : Incorporate N-methylated residues early in the sequence to minimize steric clashes. Use double couplings (2×20 min) with excess amino acid (3–5 equiv) .

- Solvent Selection : Polar aprotic solvents (DMF or NMP) enhance solubility. Additives like DIEA (2% v/v) improve coupling efficiency .

- Racemization Control : Maintain reaction temperatures below 30°C and avoid prolonged exposure to basic conditions during Fmoc deprotection .

How can this compound enhance the design of protease-resistant peptide therapeutics?

Q. Application in Drug Development

- Protease Resistance : The D-configuration and N-methylation disrupt protease recognition, extending plasma half-life. For example, D-Arg(Pbf) derivatives in peptide inhibitors reduce enzymatic cleavage .

- Case Study : Peptides with N-Me-D-Dap(Boc) exhibit improved stability in serum assays compared to L-configuration analogs. Validate via LC-MS/MS stability profiling .

- Targeted Delivery : Conjugation with cell-penetrating peptides (CPPs) or PEGylation enhances bioavailability .

What are the challenges in synthesizing cyclic peptides using this compound?

Q. Advanced Synthesis Challenges

- Ring-Closure Efficiency : Steric hindrance from N-methylation complicates cyclization. Use dilute conditions (0.1–1 mM) and slow addition of coupling reagents to favor intramolecular reactions .

- Side-Chain Compatibility : The Boc group on Dap must withstand cyclization conditions (e.g., TFA for global deprotection post-cyclization) .

- Analytical Validation : MALDI-TOF MS and 2D NMR confirm cyclic structure and regioisomeric purity .

How does this compound compare to other N-methylated amino acids in peptide self-assembly?

Q. Material Science Applications

- Hydrogel Formation : N-methylation reduces hydrogen bonding, favoring hydrophobic interactions. Compare to Fmoc-Lys(Boc)-OH, which forms β-sheet-rich hydrogels under pH 7–8 .

- Nanostructure Design : D-amino acids induce left-handed helices, enabling chiral nanostructures. TEM and AFM characterize morphology .

- Thermal Stability : Differential scanning calorimetry (DSC) assesses phase transitions in self-assembled systems .

What safety protocols are essential when handling this compound?

Q. Experimental Safety

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and coupling steps .

- Waste Disposal : Collect organic waste separately and neutralize acidic/basic residues before disposal .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.